(S)-Tetrahydro-2h-pyran-3-amine, HCl
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Overview
Description
(S)-Tetrahydro-2H-pyran-3-amine, HCl: is a chemical compound with the molecular formula C5H11NO·HCl. It is a hydrochloride salt of (S)-tetrahydro-2H-pyran-3-amine, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of pyran-3-one derivatives or the amination of tetrahydropyran derivatives. Common reaction conditions involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
(S)-Tetrahydro-2H-pyran-3-amine, HCl: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of pyran-3-one derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
(S)-Tetrahydro-2H-pyran-3-amine, HCl: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which (S)-Tetrahydro-2H-pyran-3-amine, HCl exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, affecting specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-Tetrahydro-2H-pyran-3-amine, HCl: can be compared with other similar compounds, such as:
(R)-Tetrahydro-2H-pyran-3-amine, HCl: The enantiomer of the compound, which may have different biological activity.
Tetrahydropyran: The parent compound without the amine group, which has different chemical properties and applications.
Other amines: Similar amines with different ring structures or substituents, which may exhibit different reactivity and applications.
Properties
IUPAC Name |
(3S)-oxan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NO.2ClH/c2*6-5-2-1-3-7-4-5;;/h2*5H,1-4,6H2;2*1H/t2*5-;;/m00../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRLXELRSNOSDL-WUGLXOLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N.C1CC(COC1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](COC1)N.C1C[C@@H](COC1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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